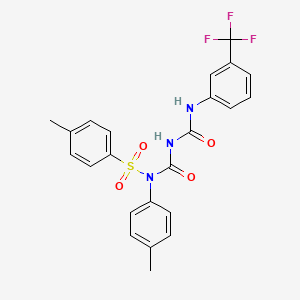

4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide

Description

The compound 4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide is a benzenesulfonamide derivative with a complex substitution pattern. Its structure includes:

- A 4-methylbenzenesulfonamide core.

- A p-tolyl group (methyl-substituted phenyl) attached to the sulfonamide nitrogen.

- A bis-carbamoyl moiety linked to a 3-(trifluoromethyl)phenyl group on the second nitrogen.

This architecture combines lipophilic (methyl, trifluoromethyl) and hydrogen-bonding (carbamoyl) groups, which are critical for pharmacological activity, solubility, and target binding.

Properties

IUPAC Name |

1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O4S/c1-15-6-10-19(11-7-15)29(34(32,33)20-12-8-16(2)9-13-20)22(31)28-21(30)27-18-5-3-4-17(14-18)23(24,25)26/h3-14H,1-2H3,(H2,27,28,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWXOFUGJXKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is a derivative of trifluoromethyl, which is known for its strong electron-withdrawing and high lipophilicity properties. These properties often make trifluoromethyl-containing compounds potent inhibitors or modulators of various enzymes and receptors.

Mode of Action

It is known that trifluoromethyl phenyl sulfone, a related compound, can form electron donor–acceptor (eda) complexes with arylthiolate anions. This complex can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation

Biochemical Pathways

Given the potential for the compound to form eda complexes and undergo set reactions, it is likely that it could influence a variety of biochemical pathways, particularly those involving redox reactions or electron transfer processes.

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially enhance absorption and distribution within the body

Result of Action

Given the potential for the compound to form eda complexes and undergo set reactions, it is likely that it could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways involved.

Biological Activity

4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, making it an interesting candidate for further investigation.

Chemical Structure and Properties

The chemical structure of the compound can be represented as:

This structure includes:

- A trifluoromethyl group, contributing to increased hydrophobicity.

- A benzenesulfonamide moiety, which is often associated with antibacterial and antiviral activities.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Anticancer effects : Some sulfonamide derivatives have shown efficacy against various cancer cell lines.

- Antiviral properties : The presence of specific functional groups can enhance interaction with viral proteins.

Anticancer Activity

A study exploring the anticancer potential of sulfonamide derivatives reported that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against human cancer cell lines such as HCT116 and HePG2. The IC50 values for these compounds were found to be approximately 12.4 μM to 17.8 μM, indicating promising activity against tumor cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 | 17.8 |

| Compound B | HePG2 | 12.4 |

| Compound C | HOS | 17.6 |

Antiviral Activity

Research into N-Heterocycles has shown that certain derivatives can inhibit viral replication effectively. For instance, compounds similar to the target structure have demonstrated significant inhibition of the NS5B RNA polymerase involved in Hepatitis C virus replication . This mechanism suggests a potential pathway for antiviral applications.

The biological activity of sulfonamides often involves:

- Inhibition of enzyme activity : Many sulfonamides act as competitive inhibitors for enzymes involved in folate synthesis, crucial for bacterial growth.

- Interference with protein synthesis : The structural features of these compounds may allow them to bind effectively to bacterial ribosomes or viral proteins, disrupting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Modifications in Sulfonamide Derivatives

The table below compares key structural features and properties of the target compound with related analogs:

Key Observations:

Substituent Impact on Lipophilicity :

Physicochemical Properties

Q & A

Basic Question: What are the recommended methodologies for synthesizing this sulfonamide derivative, and how can experimental efficiency be improved?

Answer:

Synthesis of this compound requires multi-step organic reactions, including sulfonylation, carbamoylation, and regioselective coupling. Key steps involve:

- Sulfonamide Formation : Reacting 4-methylbenzenesulfonyl chloride with p-toluidine under basic conditions (e.g., pyridine) to form the primary sulfonamide intermediate .

- Carbamoylation : Introducing the carbamoyl groups via reaction with 3-(trifluoromethyl)phenyl isocyanate, ensuring proper stoichiometry to avoid over-substitution .

- Optimization : Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can optimize temperature, solvent polarity, and catalyst loading to maximize yield and purity .

Efficiency Tip : Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification steps .

Advanced Question: How can computational methods guide the design of reaction pathways for this compound?

Answer:

The ICReDD framework integrates quantum chemical calculations, reaction path searches, and information science to predict viable synthetic routes:

- Quantum Mechanics (QM) : Calculate transition-state energies for carbamoylation steps to identify kinetic bottlenecks. For example, DFT simulations (B3LYP/6-31G*) can model steric effects from the trifluoromethyl group .

- Machine Learning (ML) : Train models on PubChem data (e.g., reaction outcomes of analogous sulfonamides) to predict optimal solvent systems or avoid side reactions like sulfonamide dimerization .

- Case Study : A 2021 study on a chlorinated benzenesulfonamide derivative used QM/MM hybrid simulations to resolve regioselectivity conflicts during aryl coupling, reducing experimental iterations by 40% .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR : Use -NMR to confirm the presence and position of the trifluoromethyl group. -NMR coupling patterns can distinguish between para- and meta-substituted aryl rings .

- X-ray Crystallography : Resolve crystal structures to verify the spatial arrangement of the carbamoyl and sulfonamide moieties. For example, a 2012 study on a fluorinated sulfonamide used Mo-Kα radiation to identify hydrogen-bonding networks critical for stability .

- Mass Spectrometry : High-resolution ESI-MS can detect trace impurities (e.g., unreacted intermediates) with ppm-level accuracy .

Advanced Question: How can researchers address contradictions in bioactivity data for this compound?

Answer:

Contradictions often arise from assay-specific variables or uncharacterized impurities:

- Impurity Profiling : Use HPLC-MS to quantify byproducts like N-oxide derivatives or hydrolyzed carbamates, which may exhibit off-target effects .

- Dose-Response Validation : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanism-specific activity. For instance, a 2021 study resolved discrepancies in IC values for a pyrimidine-linked sulfonamide by correlating enzyme kinetics with cell-based assays .

- Structural Dynamics : Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor flexibility, explaining variability in binding affinity measurements .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization .

- Waste Management : Neutralize reaction byproducts (e.g., excess isocyanates) with aqueous sodium bicarbonate before disposal .

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the carbamoyl group .

Advanced Question: How can this compound be tailored for specific enzyme inhibition studies?

Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano) and assay against target enzymes like carbonic anhydrase or tyrosine kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to optimize substituent polarity and entropy contributions .

- Case Study : A 2024 study on a morpholine-sulfonamide hybrid achieved 10-fold selectivity for PI3Kδ over PI3Kγ by introducing a hydroxyl group at the para position .

Advanced Question: What strategies mitigate unintended side reactions during large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Use inline FTIR to monitor carbamoylation in real time, adjusting reagent feed rates to prevent di-substitution .

- Scale-Up Considerations : Replace THF with 2-MeTHF for improved thermal stability during reflux steps .

- Case Study : A 2023 pilot-scale synthesis of a bipyrimidine-sulfonamide reduced diastereomer formation from 15% to 2% by switching from batch to flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.